N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-chlorophenyl group at position 1 and a furan-2-carboxamide substituent at position 3. This scaffold is structurally analogous to kinase inhibitors and antiviral agents, as pyrazolo[3,4-d]pyrimidinones are known for their bioactivity in modulating enzymatic pathways .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5O3/c17-10-3-1-4-11(7-10)22-14-12(8-19-22)16(24)21(9-18-14)20-15(23)13-5-2-6-25-13/h1-9H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWCAYVLPNGOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression. The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation. By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties. These studies help in predicting the structure requirement for the observed antitumor activity.
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2. It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116. The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells.
Biochemical Analysis
Biochemical Properties
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide has been found to inhibit CDK2, a cyclin-dependent kinase. CDK2 is responsible for phosphorylation of key components for cell proliferation. The inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Cellular Effects
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). This indicates that the compound has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class is recognized for its diverse biological activities, particularly in anticancer and kinase inhibition applications. This article delves into the biological activity of this specific compound, summarizing key research findings and data.
Chemical Structure and Properties
The compound's structure consists of a pyrazolo[3,4-d]pyrimidine core fused with a furan-2-carboxamide moiety. The presence of a chlorophenyl substituent enhances its lipophilicity and potential interaction with biological targets. The molecular formula is , with a molecular weight of approximately 383.77 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties through its action as a kinase inhibitor. It has shown activity against various kinases involved in cell signaling pathways, such as:
- Aurora Kinase
- FLT3
- JAK2
In preclinical studies, this compound demonstrated promising results against several cancer cell lines, suggesting its potential as an effective therapeutic agent for cancer treatment .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival. By inhibiting these kinases, the compound can disrupt signaling pathways essential for tumor growth and metastasis.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the antiproliferative effects of this compound on various human cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program assessed its growth-inhibitory activity across 60 different carcinoma cell lines. The results indicated that the compound exhibited a mean growth inhibition (GI%) of approximately 43.9% across these lines .
| Compound | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| This compound | 0.78 (CDK2) | 43.9% |
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins compared to known inhibitors. The binding modes observed were similar to those of established anticancer agents, indicating its potential as a lead compound for further development .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares a pyrazolo[3,4-d]pyrimidinone core with several analogs but differs in substituent composition:
Key Observations :
- Substituent Diversity : The target compound’s furan-2-carboxamide group distinguishes it from sulfonamide (10a, 10b) or acetamide (ZINC3329515) derivatives. Sulfonamides enhance polarity and solubility, whereas furan rings may influence π-π stacking or metabolic stability .
- Halogen Effects : The 3-chlorophenyl group in the target compound and ZINC3329515 contrasts with the 4-chlorophenyl/fluorophenyl groups in 10a and 10b. Halogen position impacts steric hindrance and target binding .
Physicochemical and Spectral Properties
Comparative data for melting points (MP) and spectral features highlight structural influences:
Analysis :
Challenges and Opportunities
- Solubility : The target compound’s furan carboxamide may reduce aqueous solubility compared to sulfonamide derivatives, necessitating formulation optimization.
- Metabolic Stability : Furan rings are prone to oxidative metabolism, suggesting a need for prodrug strategies or structural tweaking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
